molecular formula C19H27N5O2 B15114634 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide

Cat. No.: B15114634
M. Wt: 357.4 g/mol
InChI Key: WBYCNIWNQFGETD-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization and coupling reactions. Common synthetic methodologies include:

    Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activity.

    Imidazo[1,2-a]pyrimidines: These compounds also share a similar core structure and have been used in medicinal chemistry.

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(propan-2-yl)piperidine-1-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide

InChI

InChI=1S/C19H27N5O2/c1-13(2)20-19(25)23-9-7-14(8-10-23)12-26-18-6-5-17-21-16(15-3-4-15)11-24(17)22-18/h5-6,11,13-15H,3-4,7-10,12H2,1-2H3,(H,20,25)

InChI Key

WBYCNIWNQFGETD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4

Origin of Product

United States

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